N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Evaluation
A study focused on the synthesis and pharmacological evaluation of new analogues related to the chemical structure, including N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, as potent and selective 5-HT(1B/1D) antagonists. These compounds showed significant receptor binding profiles and antagonistic properties in vitro, suggesting potential applications in neurological research (Liao et al., 2000).
Antimicrobial Activity
Another study synthesized N-substituted derivatives of related compounds demonstrating moderate to significant antimicrobial activity against Gram-negative and Gram-positive bacteria. This underscores the compound's potential utility in developing new antimicrobial agents (Khalid et al., 2016).
Carbonic Anhydrase Inhibition
Research on metal complexes of heterocyclic sulfonamide, including derivatives of related chemical structures, revealed strong carbonic anhydrase inhibitory properties. This suggests applications in designing inhibitors for conditions like glaucoma and epilepsy (Büyükkıdan et al., 2013).
Anticancer Evaluation
Derivatives with similar structures were evaluated for anticancer activity against various cancer cell lines, showing moderate to excellent activity. This indicates the compound's relevance in cancer research and therapy (Ravinaik et al., 2021).
Drug Metabolism
A specific biaryl-bis-sulfonamide compound known for potentiating AMPA receptors was metabolized extensively in preclinical species. The study demonstrated microbial-based biocatalysis to produce mammalian metabolites for structural characterization, highlighting its application in drug metabolism studies (Zmijewski et al., 2006).
Mechanism of Action
Mode of Action
The presence of a methylsulfonylphenyl group and an oxadiazol ring in its structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to inhibit cyclooxygenase-2 (cox-2), suggesting potential anti-inflammatory activity .
Pharmacokinetics
The carboxamide group could enhance water solubility, aiding absorption, while the biphenyl ring may increase lipophilicity, potentially enhancing distribution .
Result of Action
If the compound does indeed inhibit cox-2 as suggested by its structural similarity to known cox-2 inhibitors, it could potentially reduce inflammation by decreasing the production of pro-inflammatory prostaglandins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, a highly acidic or basic environment could potentially alter the compound’s structure, affecting its ability to interact with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, reducing its efficacy .
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-30(27,28)19-13-11-18(12-14-19)21-24-25-22(29-21)23-20(26)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEVCZMINITQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.